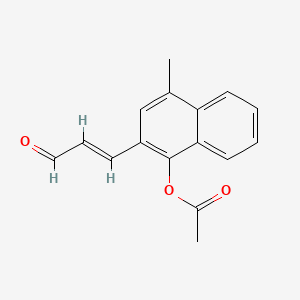
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal is an organic compound that features a naphthalene ring substituted with an acetyloxy group and a propenal side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal typically involves multi-step organic reactions. One common method includes the acetylation of 4-methyl-2-naphthol to introduce the acetyloxy group, followed by the formation of the propenal side chain through an aldol condensation reaction. The reaction conditions often require the use of catalysts such as pyridine and bases like sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the propenal side chain can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-(Acetyloxy)-2-naphthalenyl)-2-propenal: Similar structure but lacks the methyl group.
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-butenal: Similar structure with a butenal side chain instead of propenal.
3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propanol: Similar structure with a propanol side chain instead of propenal.
Uniqueness
The uniqueness of 3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of both the acetyloxy group and the propenal side chain allows for a wide range of chemical modifications and biological interactions.
Properties
CAS No. |
96550-69-5 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[4-methyl-2-[(E)-3-oxoprop-1-enyl]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C16H14O3/c1-11-10-13(6-5-9-17)16(19-12(2)18)15-8-4-3-7-14(11)15/h3-10H,1-2H3/b6-5+ |
InChI Key |
GAUFJIQFNDPJHQ-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=CC=CC=C12)OC(=O)C)/C=C/C=O |
Canonical SMILES |
CC1=CC(=C(C2=CC=CC=C12)OC(=O)C)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















